N,N-Diisopropylamine-d14 Hydrochloride
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Overview
Description
N,N-Diisopropylamine-d14 Hydrochloride: is a deuterated organic compound, often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The deuterium labeling allows for detailed studies of chemical reactions, molecular structures, and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisopropylamine-d14 Hydrochloride can be synthesized through the reductive amination of acetone with ammonia, using a modified copper oxide, generally copper chromite, as a catalyst. The reaction proceeds as follows :
NH3+2(CH3)2CO+2H2→C6H15N+2H2O
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes rigorous purification steps to remove any impurities and achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropylamine-d14 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
Chemistry: N,N-Diisopropylamine-d14 Hydrochloride is widely used in NMR spectroscopy to study chemical reactions and molecular structures. The deuterium labeling provides clear and distinct signals, aiding in the analysis of complex mixtures .
Biology: In biological research, it is used to study enzyme mechanisms and protein-ligand interactions. The deuterium labeling helps in tracking the movement and interaction of molecules within biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling allows for precise tracking of drug molecules within the body.
Industry: In the chemical industry, it is used as a reference standard for quality control and analytical testing. The high purity and isotopic labeling ensure accurate and reliable results.
Mechanism of Action
The mechanism by which N,N-Diisopropylamine-d14 Hydrochloride exerts its effects involves its interaction with molecular targets through nucleophilic substitution and other reactions. The deuterium labeling allows for detailed tracking of these interactions, providing insights into the molecular pathways involved .
Comparison with Similar Compounds
Diisopropylamine: A non-deuterated version with similar chemical properties but without the benefits of deuterium labeling.
N,N-Diisopropylethylamine: Another similar compound used in organic synthesis, but with different steric and electronic properties.
Uniqueness: N,N-Diisopropylamine-d14 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. This labeling allows for more precise and detailed studies of chemical reactions and molecular interactions, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D3,2D3,3D3,4D3,5D,6D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAZVWXGWMBUGJ-VSHQPLEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747691 |
Source
|
Record name | N-[(~2~H_7_)Propan-2-yl](~2~H_7_)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-88-9 |
Source
|
Record name | N-[(~2~H_7_)Propan-2-yl](~2~H_7_)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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